2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloroacetamide group attached to a phenyl ring, which is further substituted with an oxazinan-3-yl moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazinan-3-yl moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan-3-yl ring.
Attachment of the phenyl ring: The oxazinan-3-yl intermediate is then reacted with a phenyl derivative, often through a substitution reaction, to form the desired phenyl-substituted oxazinan.
Introduction of the chloroacetamide group: The final step involves the reaction of the phenyl-substituted oxazinan with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The oxazinan-3-yl moiety can undergo oxidation or reduction under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the oxazinan-3-yl moiety.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the oxazinan-3-yl moiety.
Major Products Formed
Substitution reactions: Products include derivatives with different nucleophiles replacing the chlorine atom.
Oxidation and reduction: Products include oxidized or reduced forms of the oxazinan-3-yl moiety, such as alcohols, ketones, or amines.
Hydrolysis: Products include carboxylic acids and amines derived from the hydrolysis of the chloroacetamide group.
Scientific Research Applications
2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in studies investigating the biological activity of chloroacetamide derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target. The oxazinan-3-yl moiety may also contribute to the compound’s biological activity by interacting with specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound features a similar chloroacetamide group but with a different heterocyclic moiety.
2-Chloro-N-(phenylmethyl)acetamide: This compound has a similar chloroacetamide group but lacks the oxazinan-3-yl moiety.
Uniqueness
2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide is unique due to the presence of the oxazinan-3-yl moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-10(16-13(18)9-15)11-3-5-12(6-4-11)17-7-2-8-20-14(17)19/h3-6,10H,2,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYBCFWMZRGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCOC2=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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